2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that contain a benzene ring fused to a pyrimidine ring. They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with various substituents attached to it. These include an ethoxyphenyl group, an isobutyl group, and an isopentyl group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The specific reactions that this compound can undergo would depend on the nature of its substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ethoxyphenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Synthesis and Antibacterial Study
One of the primary applications of compounds similar to 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is in the synthesis of antimicrobial agents. Patel and Patel (2010) describe the synthesis of fluoroquinolone-based 4-thiazolidinones, which are derived from lead molecules related to the compound . These synthesized compounds were screened for their antifungal and antibacterial activities, showing potential in the development of new antimicrobial drugs (Patel & Patel, 2010).
Antimicrobial Agents Development
Further extending the scope of antimicrobial research, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with a structure similar to the specified quinazoline derivative. These compounds demonstrated notable in vitro antibacterial and antifungal activities, emphasizing the potential of such derivatives in treating microbial infections (Desai, Dodiya, & Shihora, 2011).
Hydrolytic Opening of Quinazoline Ring
Research by Shemchuk, Chernykh, Levashov, and Sytnik (2010) explores the hydrolytic behavior of compounds with a structure similar to the given quinazoline derivative. Understanding such reactions can lead to novel synthetic pathways and drug development strategies (Shemchuk et al., 2010).
Synthesis of Novel Benzodifuranyl and Triazines
Abu‐Hashem, Al-Hussain, and Zaki (2020) conducted research on the synthesis of new heterocyclic compounds, including those with quinazoline derivatives. These compounds were screened for their potential as cyclooxygenase inhibitors, exhibiting analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular Activity
Marvadi, Nagineni, Safoora, Krishna, Sriram, and Kantevari (2020) evaluated a series of novel quinoline-6-carboxamides for their antitubercular activity. These studies highlight the potential of quinazoline derivatives in treating tuberculosis (Marvadi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4S/c1-6-35-22-10-7-20(8-11-22)25(32)17-36-28-30-24-15-21(26(33)29-16-19(4)5)9-12-23(24)27(34)31(28)14-13-18(2)3/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHZSLBHLWTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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